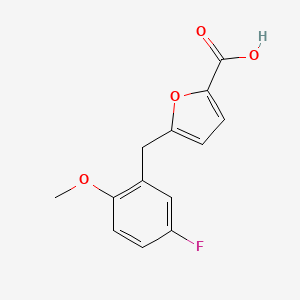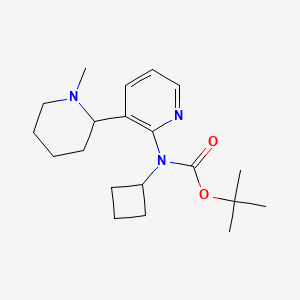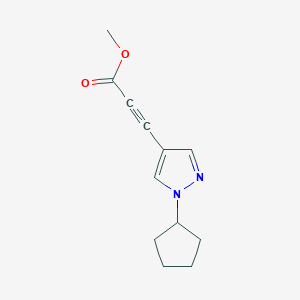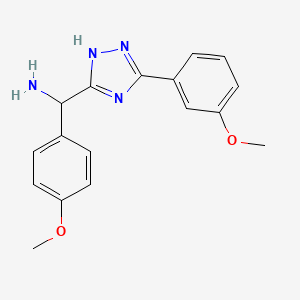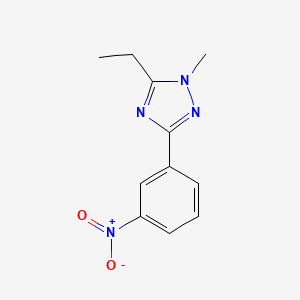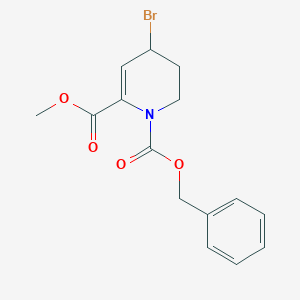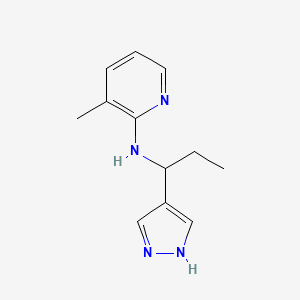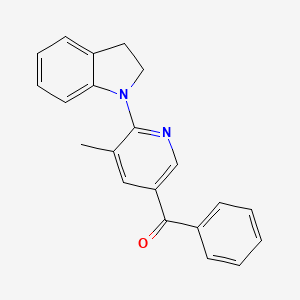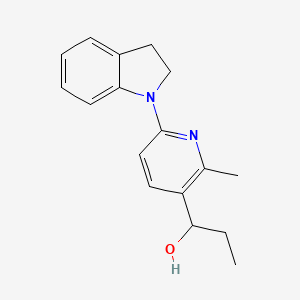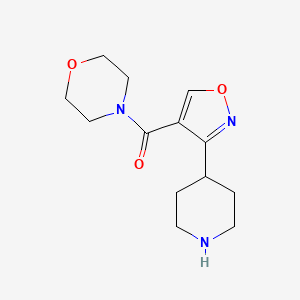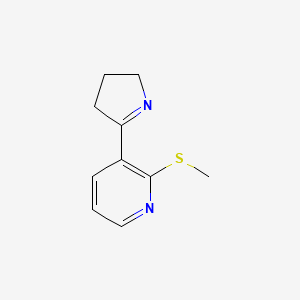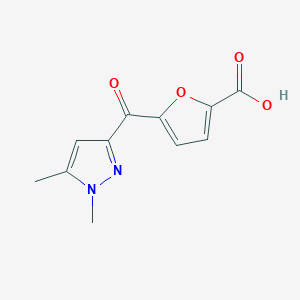
5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid is a complex organic compound that features both pyrazole and furan rings in its structure
Métodos De Preparación
The synthesis of 5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with furan-2-carboxylic acid under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid can be compared with other similar compounds such as:
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring but lacks the furan ring, leading to different chemical properties and applications.
Furan-2-carboxylic acid: This compound contains the furan ring but lacks the pyrazole ring, resulting in distinct reactivity and uses.
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid:
These comparisons highlight the uniqueness of this compound in terms of its combined structural features and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10N2O4 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
5-(1,5-dimethylpyrazole-3-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6-5-7(12-13(6)2)10(14)8-3-4-9(17-8)11(15)16/h3-5H,1-2H3,(H,15,16) |
Clave InChI |
SLDNMQZNDQAORL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C)C(=O)C2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



